Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-(2-morpholin-4-yl-2-oxo-1-phenylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(22-11-13-25-14-12-22)18(17-9-5-2-6-10-17)21-20(24)26-15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKHVLSIUOJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate serves as a crucial building block in the synthesis of more complex organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Synthetic Routes:
The synthesis typically involves the reaction of benzyl chloroformate with N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]amine in the presence of a base like triethylamine. This method is optimized for yield and purity through purification techniques such as recrystallization or chromatography .
Biological Research
Potential Drug Development:
In medicinal chemistry, this compound's structure suggests potential applications in developing drugs targeting specific enzymes or receptors. The morpholine ring is a common motif in many pharmacologically active compounds, enhancing solubility and biological activity .
Enzyme Inhibition Studies:
Research indicates that this compound can interact with biological macromolecules, making it a candidate for designing enzyme inhibitors. Its mechanism involves forming covalent bonds with active site residues of enzymes, which may lead to inhibition of their activity .
Industrial Applications
Specialty Chemicals Production:
In industrial contexts, this compound is utilized in producing specialty chemicals that require specific properties. Its versatility allows it to be incorporated into various formulations, enhancing performance characteristics in applications ranging from coatings to pharmaceuticals .
Mechanism of Action
The mechanism of action of Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The morpholine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Benzyl N-[2-(morpholin-4-yl)-2-oxoethyl]carbamate (CAS: 56414-76-7)
Benzyl N-[(2R)-4-morpholin-4-yl-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate (CAS: 870812-93-4)
- Molecular Formula : C₂₂H₂₆N₂O₄S
- Key Features : Incorporates a phenylsulfanyl group and an extended carbon chain, enhancing lipophilicity (LogP: 3.46) compared to the target compound.
- Significance : The sulfur atom may influence redox properties and metabolic stability .
Carbamate Derivatives with Varied Substituents
Benzyl N-{[(2-amino-4-methoxyphenyl)(phenyl)carbamoyl]methyl}carbamate (CAS: 1381947-84-7)
- Molecular Formula : C₂₃H₂₃N₃O₄
- Key Features : Contains a methoxy-substituted aniline group, which could enhance hydrogen-bonding interactions.
- Applications: Potential use in kinase inhibition due to aromatic and polar substituents .
Benzyl ((2S)-1-((4-fluoro-3-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (CAS: 197855-65-5)
- Molecular Formula : C₂₁H₂₃FN₂O₄
- Data : Molecular weight 386.42 g/mol; compared to the target compound, the fluorine may alter pharmacokinetics .
Comparative Physicochemical Properties
*Estimated LogP values based on structural analogs.
Research Implications and Gaps
- Structural Optimization : The phenyl group in the target compound may improve aromatic stacking interactions in biological targets, but its exact pharmacological profile remains uncharacterized.
- Data Limitations : Melting points and detailed solubility data for the target compound are absent in the evidence, unlike analogs like 8b (m.p. 174°C) .
- Future Directions : Comparative studies on HDAC inhibition, solubility, and metabolic stability between morpholine-containing carbamates and hydroxycarbamoyl derivatives (e.g., ) are warranted.
Biological Activity
Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a morpholine ring and a carbamate linkage, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 354.40 g/mol
CAS Number : 1393441-65-0
SMILES Notation : O=C(NC(C(=O)N1CCOCC1)c1ccccc1)OCc1ccccc1
The compound features a morpholine ring, which is known for enhancing solubility and biological activity in various pharmacological contexts. Its structural complexity allows for diverse interactions with biological macromolecules, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the morpholine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Enzyme Inhibition and Receptor Binding
Research indicates that this compound may serve as a potential inhibitor of various enzymes involved in metabolic pathways. Its structure suggests it could interact effectively with targets such as:
- Enzymes : The compound has been studied for its potential to inhibit proteosomal activity, which is crucial in cancer cell proliferation .
- Receptors : It may act as a ligand in receptor studies, particularly in the context of drug design aimed at modulating receptor activity .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Osteoblast Differentiation : In vitro studies demonstrated that related compounds stimulate BMP-2 production and osteoblast differentiation. For instance, one analogue showed significant increases in nascent bone formation at specific dosages in animal models .
- Antiviral Activity : Computational studies have suggested that derivatives of this compound could act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing promise in antiviral therapy against HIV .
- Cancer Research : Investigations into structurally similar compounds revealed potent growth inhibition of cancer cells while sparing non-tumorigenic cells, indicating a selective action that could be further explored for therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Key Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential enzyme inhibitor | Covalent bonding with active sites |
| Benzyl N-[2-(piperidin-4-YL)-2-oxo-1-phenylethyl]carbamate | Moderate enzyme inhibition | Similar binding interactions |
| Benzyl N-[2-(pyrrolidin-4-YL)-2-oxo-1-phenylethyl]carbamate | Variable receptor binding | Different affinity profiles |
Q & A
Q. What are the key synthetic routes for Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via carbamate coupling reactions. A representative protocol involves:
- Stepwise coupling : Reacting a hydroxyl-containing intermediate with 1,1'-sulfonyldiimidazole in DMF at -20°C, followed by sodium hydride quenching .
- Diastereomer formation : The reaction may yield diastereomers (e.g., 2.53 min and 2.62 min retention times via HPLC), requiring chromatographic separation. Optimize solvent polarity and column selection (C18 reverse-phase) to enhance resolution .
- Yield optimization : Use excess reagents (e.g., 1.1–1.3 equivalents) and inert atmospheres to minimize side reactions.
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopic analysis :
- MS(ES+) : Confirm molecular weight (e.g., m/z 629 [M+H]+) .
- HPLC : Monitor purity and diastereomeric ratios using retention times (e.g., 2.53 min vs. 2.62 min) .
- Computational tools :
- PubChem data : Cross-validate IUPAC name, InChI key (e.g.,
JUTLKWFISFWJLQ-UHFFFAOYSA-N), and SMILES strings for consistency . - Molecular formula : Verify via high-resolution mass spectrometry (HRMS) against theoretical values (e.g., C₂₇H₃₂N₂O₃, M = 432.6 g/mol) .
- PubChem data : Cross-validate IUPAC name, InChI key (e.g.,
Q. What solvents and storage conditions are recommended for this compound?
Methodological Answer:
- Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions; dilute in methanol or acetonitrile for HPLC .
- Storage : Store at -20°C under nitrogen to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can diastereomers of this compound be resolved, and what analytical techniques validate their purity?
Methodological Answer:
- Chromatography :
- Preparative HPLC : Use a chiral column (e.g., Chiralpak IA) with isocratic elution (acetonitrile/water + 0.1% TFA) to separate diastereomers .
- Validation : Compare retention times and MS fragmentation patterns to reference standards .
- Dynamic resolution : Explore kinetic resolution via enzymatic catalysis (e.g., lipases) to enrich enantiomers selectively .
Q. What strategies are employed to evaluate its potential as an anti-cancer agent?
Methodological Answer:
- In vitro assays :
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to positive controls (e.g., doxorubicin) .
- Pathway analysis : Perform RNA-seq or Western blotting to identify targets (e.g., apoptosis regulators like Bcl-2/Bax) .
- In vivo models :
Q. How are computational methods used to predict its interactions with biological targets?
Methodological Answer:
- Molecular docking :
- Software : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., histone deacetylases) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Q. How can contradictory data on biological activity be addressed?
Methodological Answer:
- Dose-response reevaluation : Repeat assays across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Batch variability : Characterize compound purity (≥98% via HPLC) and confirm diastereomer ratios for consistency .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out unintended kinase inhibition .
Future Research Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
